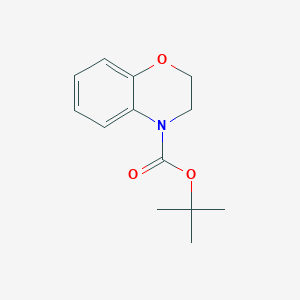

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate

描述

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused benzene and oxazine ring system. The tert-butoxycarbonyl (Boc) group at the N1 position enhances steric protection and modulates reactivity, making this compound a versatile intermediate in pharmaceutical synthesis. Benzoxazine derivatives are widely studied for their biological activities, including α2C adrenergic receptor agonism, as highlighted in structural studies . The compound’s stability and synthetic flexibility have led to its use in developing drug candidates, particularly in modifying pharmacokinetic properties through substituent variations.

属性

IUPAC Name |

tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHIVFAYYDULPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the benzoxazine ring. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the compound is achieved through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxazine ring to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated benzoxazine derivatives.

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate exhibits significant anticancer properties. Research indicates that derivatives of benzoxazine compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain benzoxazine derivatives displayed potent anti-proliferative activity against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells, with IC50 values ranging from 7.84 to 16.2 µM . This suggests that this compound could serve as a lead compound for further structural optimization in cancer therapeutics.

2. Neuropharmacology

Benzoxazine derivatives have shown potential in modulating serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various central nervous system disorders such as anxiety, depression, and Alzheimer's disease . this compound may contribute to developing treatments for these conditions by influencing neurotransmitter systems.

3. Antiangiogenic Properties

Recent studies have highlighted the dual antiangiogenic mechanisms of certain benzoxazines through thrombin and integrin inhibition . this compound could be explored for its potential to inhibit angiogenesis in tumors, thereby limiting their growth and metastasis.

Material Science Applications

1. Polymer Chemistry

Benzoxazines are increasingly recognized for their utility in polymer science due to their thermal stability and mechanical properties. This compound can be utilized as a monomer in the synthesis of thermosetting resins and composites. These materials exhibit excellent thermal resistance and mechanical strength, making them suitable for aerospace and automotive applications.

2. Coatings and Adhesives

The incorporation of benzoxazines into coatings and adhesives enhances their performance characteristics. They provide improved adhesion properties and resistance to environmental degradation compared to traditional materials. This compound may be employed in formulating advanced coatings that require durability and chemical resistance.

Case Studies

作用机制

The mechanism of action of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include the modulation of oxidative stress and inhibition of cell proliferation .

相似化合物的比较

Table 1: Comparative Structural Data

- Brominated Analog : The 6-bromo derivative (CAS 719310-31-3) introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . However, it exhibits higher toxicity (harmful via inhalation, dermal contact, or ingestion) compared to the parent compound .

- Aminated Analog: The 6-amino derivative (CAS 928118-00-7) forms a robust 3D network via N–H⋯O (2.13 Å) and C–H⋯O (2.45 Å) hydrogen bonds, stabilizing its crystalline structure. Its semi-chair conformation in the oxazine ring enhances rigidity .

Toxicity and Handling

- The 6-bromo derivative poses significant hazards (harmful by inhalation, dermal contact, or ingestion), necessitating stringent safety protocols .

- No explicit toxicity data are available for the aminated or pyridyl analogs, though their use in pharmaceutical intermediates suggests moderate handling risks .

生物活性

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate (TBz-DHC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring fused with an oxazine ring and a tert-butyl group that enhances its steric properties. The unique structure contributes to its reactivity and biological interactions.

The biological activity of TBz-DHC is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : TBz-DHC can inhibit various enzymes by binding to their active sites, thereby obstructing substrate access. This action is crucial in modulating pathways associated with cell proliferation and oxidative stress.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative damage, which is a significant factor in cancer progression.

Anticancer Activity

Research indicates that TBz-DHC demonstrates notable anticancer properties. A study reported that derivatives of benzoxazine compounds showed significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The IC50 values for TBz-DHC derivatives ranged from 7.84 to 16.2 µM, indicating promising potential as a lead compound for anticancer drug development .

Antimicrobial Properties

TBz-DHC has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses the ability to inhibit the growth of certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism against pathogens .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that TBz-DHC effectively inhibits cell proliferation in several cancer cell lines. For instance, one study highlighted the compound's dual antiangiogenic mechanism via thrombin and integrin inhibition .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the benzoxazine scaffold can significantly enhance biological activity. For example, substituents at specific positions on the benzoxazine ring have been shown to increase antagonistic activities against serotonin receptors .

- Comparative Studies : TBz-DHC was compared with similar compounds like tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate. The unique substitution pattern of TBz-DHC contributes to its distinct biological profile and enhances its potential as a therapeutic agent .

Data Tables

| Compound Name | IC50 (µM) | Target Cell Lines | Activity Type |

|---|---|---|---|

| This compound | 7.84 - 16.2 | PC-3, MDA-MB-231, MIA PaCa-2 | Anticancer |

| Benzoxazine Derivative A | 15.0 | Various Cancer Lines | Anticancer |

| Benzoxazine Derivative B | 20.0 | Bacterial Strains | Antimicrobial |

常见问题

Q. What are the crystallographic parameters and structural features of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate?

- Methodological Answer : The compound crystallizes in a monoclinic system with space group P2₁/n. Key parameters include:

Q. What solvent system is optimal for crystallizing this compound?

Q. How are hydrogen atoms modeled in crystallographic refinement?

- Methodological Answer : Hydrogen atoms bonded to carbon were placed geometrically (C–H = 0.95–0.99 Å) with Uiso = 1.2Ueq (1.5Ueq for methyl groups). N-bound hydrogens were located in difference Fourier maps and refined freely .

Advanced Questions

Q. How do intermolecular interactions stabilize the crystal lattice?

- Methodological Answer : The 3D network is stabilized by N–H···O and C–H···O hydrogen bonds (Table 1) and weak C–H···N contacts. These interactions propagate along the b-axis and link adjacent layers.

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | ∠(DHA) (°) | Symmetry Code |

|---|---|---|---|---|

| N2–H2B···O3 | 0.88 | 2.10 | 169 | −x+3/2, y−1/2, −z+3/2 |

| C7–H7···O1 | 0.95 | 2.46 | 132 | −x+1/2, y+1/2, −z+3/2 |

Q. How can discrepancies in atomic displacement parameters (ADPs) be resolved during refinement?

- Methodological Answer : ADPs may indicate disorder or thermal motion. In SHELXL, constraints (e.g., DELU, SIMU) can be applied to anisotropic ADPs to suppress overfitting. For example, the tert-butyl group in this compound exhibited moderate ADPs (0.09–0.17 Ų), suggesting minimal disorder . Cross-validation using Rfree and electron density maps is critical to avoid overinterpretation .

Q. How can structural data guide the design of α2C adrenoceptor agonists?

- Methodological Answer : The planar benzoxazine core and tert-butyl carbamate group provide a template for modifying steric and electronic properties. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。